molecular formula C28H28N4O4S B11209867 1,4-Dihydro-N-methyl-N-(3-methylphenyl)-4-oxo-3-[(4-phenyl-1-piperazinyl)carbonyl]-6-quinolinesulfonamide

1,4-Dihydro-N-methyl-N-(3-methylphenyl)-4-oxo-3-[(4-phenyl-1-piperazinyl)carbonyl]-6-quinolinesulfonamide

Cat. No.: B11209867
M. Wt: 516.6 g/mol
InChI Key: OFLPHVHXERHDLJ-UHFFFAOYSA-N
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Description

1,4-Dihydro-N-methyl-N-(3-methylphenyl)-4-oxo-3-[(4-phenyl-1-piperazinyl)carbonyl]-6-quinolinesulfonamide is a complex organic compound with significant potential in various scientific fields. This compound belongs to the quinoline family, known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dihydro-N-methyl-N-(3-methylphenyl)-4-oxo-3-[(4-phenyl-1-piperazinyl)carbonyl]-6-quinolinesulfonamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinoline intermediate.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base like triethylamine.

    Final Coupling: The final coupling step involves the reaction of the intermediate with N-methyl-3-methylphenylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydro-N-methyl-N-(3-methylphenyl)-4-oxo-3-[(4-phenyl-1-piperazinyl)carbonyl]-6-quinolinesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring, enhancing its biological activity.

Common Reagents and Conditions

    Oxidizing Agents: m-Chloroperbenzoic acid, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

Scientific Research Applications

1,4-Dihydro-N-methyl-N-(3-methylphenyl)-4-oxo-3-[(4-phenyl-1-piperazinyl)carbonyl]-6-quinolinesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving quinoline derivatives.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain viruses or cancer cells. The piperazine moiety enhances its binding affinity to various biological targets, while the sulfonamide group contributes to its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with broad biological activity.

    Chloroquine: Known for its antimalarial properties.

    Piperazine derivatives: Commonly used in pharmaceuticals for their bioactive properties.

Uniqueness

1,4-Dihydro-N-methyl-N-(3-methylphenyl)-4-oxo-3-[(4-phenyl-1-piperazinyl)carbonyl]-6-quinolinesulfonamide is unique due to its complex structure, which combines the beneficial properties of quinoline, piperazine, and sulfonamide groups. This combination enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C28H28N4O4S

Molecular Weight

516.6 g/mol

IUPAC Name

N-methyl-N-(3-methylphenyl)-4-oxo-3-(4-phenylpiperazine-1-carbonyl)-1H-quinoline-6-sulfonamide

InChI

InChI=1S/C28H28N4O4S/c1-20-7-6-10-22(17-20)30(2)37(35,36)23-11-12-26-24(18-23)27(33)25(19-29-26)28(34)32-15-13-31(14-16-32)21-8-4-3-5-9-21/h3-12,17-19H,13-16H2,1-2H3,(H,29,33)

InChI Key

OFLPHVHXERHDLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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